2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
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Overview
Description
2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a morpholine-4-sulfonyl group, and a benzoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzoic acid and morpholine.
Sulfonylation: The morpholine is sulfonylated using a sulfonyl chloride reagent under basic conditions to form morpholine-4-sulfonyl chloride.
Coupling Reaction: The sulfonylated morpholine is then coupled with 2-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors for efficient mixing and reaction control.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the pure compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to form sulfinyl or thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination under controlled temperatures.
Major Products Formed
Oxidation: Formation of 2-methoxy-5-(morpholine-4-sulfonyl)-benzaldehyde or this compound.
Reduction: Formation of 2-methoxy-5-(morpholine-4-sulfonyl)-benzenesulfinic acid or 2-methoxy-5-(morpholine-4-sulfonyl)-benzenethiol.
Substitution: Formation of 2-methoxy-5-(morpholine-4-sulfonyl)-nitrobenzene or 2-methoxy-5-(morpholine-4-sulfonyl)-bromobenzene.
Scientific Research Applications
2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
Pathway Interference: Disrupting specific biochemical pathways involved in disease progression or cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(morpholine-4-sulfonyl)-aniline: Similar structure but with an aniline group instead of a benzoic acid moiety.
Methyl 2-methoxy-5-(morpholine-4-sulfonyl)-benzoate: Similar structure but with a methyl ester group instead of a carboxylic acid group.
Uniqueness
2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its methoxy, morpholine-4-sulfonyl, and benzoic acid groups make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-5-morpholin-4-ylsulfonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-18-11-3-2-9(8-10(11)12(14)15)20(16,17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQQDWZRROHWPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168890-59-3 |
Source
|
Record name | 2-Methoxy-5-(4-morpholinylsulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168890-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 168890-59-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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